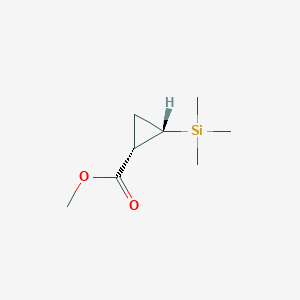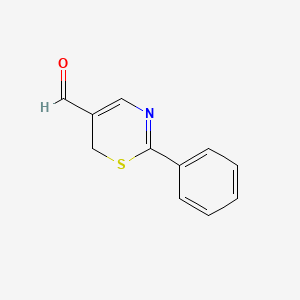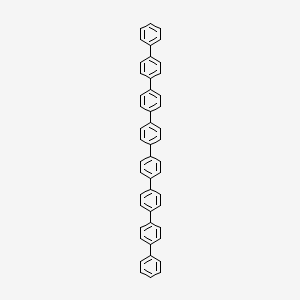
Methyl cis-2-trimethylsilyl-cyclopropane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl cis-2-trimethylsilyl-cyclopropane-1-carboxylate is a compound of interest in organic chemistry due to its unique structural features and reactivity. It contains a cyclopropane ring, which is known for its high strain and reactivity, and a trimethylsilyl group, which can influence the compound’s chemical behavior.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl cis-2-trimethylsilyl-cyclopropane-1-carboxylate typically involves the cyclopropanation of alkenes using carbenes or carbenoids. One common method is the Simmons-Smith reaction, where a zinc-copper couple reacts with diiodomethane to generate the carbene intermediate, which then reacts with an alkene to form the cyclopropane ring . Another method involves the use of diazo compounds, which decompose to form carbenes that can cyclopropanate alkenes .
Industrial Production Methods
Industrial production of cyclopropane derivatives often involves large-scale cyclopropanation reactions using similar methods as in laboratory synthesis. The choice of method depends on the availability of starting materials and the desired scale of production.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl cis-2-trimethylsilyl-cyclopropane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
Methyl cis-2-trimethylsilyl-cyclopropane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme-catalyzed reactions involving cyclopropane rings.
Industry: It can be used in the production of materials with unique properties due to the presence of the cyclopropane ring.
Mécanisme D'action
The mechanism of action of methyl cis-2-trimethylsilyl-cyclopropane-1-carboxylate involves the reactivity of the cyclopropane ring and the influence of the trimethylsilyl group. The cyclopropane ring is highly strained, making it reactive towards nucleophiles and electrophiles. The trimethylsilyl group can stabilize intermediates and influence the overall reactivity of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-methyl-cis-2-(1-cis-propenyl)-cyclopropane
- 1-methyl-cis-2-(1-ethenyl)-cyclopropane
- cis-1-Methyl-2-(2’-propenyl)cyclopropane
Uniqueness
Methyl cis-2-trimethylsilyl-cyclopropane-1-carboxylate is unique due to the presence of the trimethylsilyl group, which can significantly alter its chemical properties compared to other cyclopropane derivatives. This makes it a valuable compound for studying the effects of silyl groups on cyclopropane reactivity and for developing new synthetic methodologies.
Propriétés
Numéro CAS |
65108-77-2 |
|---|---|
Formule moléculaire |
C8H16O2Si |
Poids moléculaire |
172.30 g/mol |
Nom IUPAC |
methyl (1S,2S)-2-trimethylsilylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C8H16O2Si/c1-10-8(9)6-5-7(6)11(2,3)4/h6-7H,5H2,1-4H3/t6-,7+/m1/s1 |
Clé InChI |
WARLOUHAZIRTBU-RQJHMYQMSA-N |
SMILES isomérique |
COC(=O)[C@@H]1C[C@@H]1[Si](C)(C)C |
SMILES canonique |
COC(=O)C1CC1[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![({4-[Bis(2-chloroethyl)amino]phenyl}sulfanyl)acetic acid](/img/structure/B14474721.png)

![1-[(4-Nitrophenyl)methyl]-3,4-dihydronaphthalen-2(1H)-one](/img/structure/B14474732.png)


![4-[(5-Chloro-2-nitrophenyl)methanesulfonyl]morpholine](/img/structure/B14474753.png)


![Tetrakis[(acetyloxy)methyl]phosphanium chloride](/img/structure/B14474771.png)



![{[Diethyl(iodo)silyl]methanetriyl}tris(trimethylsilane)](/img/structure/B14474802.png)

